molecular formula C20H22O5 B1420936 ethyl (3R)-3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate CAS No. 1303890-20-1

ethyl (3R)-3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate

Cat. No. B1420936
M. Wt: 342.4 g/mol
InChI Key: XXLMHBSEKREMAQ-LJQANCHMSA-N
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Description

This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are commonly used in a wide variety of applications from plastics to pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, likely includes an ethyl group (C2H5), a phenyl group (C6H5), and an acetyloxy group (CH3COO). The “(3R)” notation indicates that the compound has a specific configuration at the 3rd carbon atom, according to the Cahn-Ingold-Prelog priority rules .


Chemical Reactions Analysis

Esters, including this compound, can undergo a number of reactions. One of the most common is hydrolysis, which is the reaction of the ester with water to form an alcohol and a carboxylic acid . The rate of this reaction can be influenced by factors such as temperature, pH, and the presence of a catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of the phenyl group could potentially increase the compound’s hydrophobicity, while the ester group could make it susceptible to hydrolysis .

Scientific Research Applications

  • Organic & Biomolecular Chemistry

    • This field involves the application of the Ugi reaction with multiple amino acid-derived components for the synthesis of piperazine-based minimalist peptidomimetics .
    • The method involves a sequential Ugi reaction/cyclization two-step strategy .
    • Preliminary biological evaluation of two different resistant hepatocellular carcinoma cellular lines has revealed promising antiproliferative activity for selected compounds .
  • Pharmaceutical Chemistry

    • Boronic acids and their esters, such as phenylboronic pinacol esters, are highly considered compounds for the design of new drugs and drug delivery devices .
    • The kinetics of hydrolysis of these esters is dependent on the substituents in the aromatic ring and the pH .
    • These compounds are only marginally stable in water, which is a significant factor to consider when using these esters for pharmacological purposes .

Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, some esters can be irritants or even toxic if ingested or inhaled, while others are relatively safe .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could involve further testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

ethyl (3R)-3-acetyloxy-3-(4-phenylmethoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O5/c1-3-23-20(22)13-19(25-15(2)21)17-9-11-18(12-10-17)24-14-16-7-5-4-6-8-16/h4-12,19H,3,13-14H2,1-2H3/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLMHBSEKREMAQ-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H](C1=CC=C(C=C1)OCC2=CC=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (3R)-3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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